N-(2,3-Difluorophenyl)pyridin-2-amine
Description
Properties
CAS No. |
227805-81-4 |
|---|---|
Molecular Formula |
C11H8F2N2 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8F2N2/c12-8-4-3-5-9(11(8)13)15-10-6-1-2-7-14-10/h1-7H,(H,14,15) |
InChI Key |
UHNKEVNTJSWKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydrazino Intermediate Formation
The reaction begins with 3-substituted-2,5,6-trifluoropyridine (Compound II) undergoing nucleophilic substitution with hydrazine monohydrate. Key parameters include:
| Parameter | Range | Optimal Value |
|---|---|---|
| Hydrazine equivalence | 3–15 eq | 3–8 eq |
| Solvent | C1–4 alkyl alcohol | Methanol or ethanol |
| Temperature | 50–150°C | 30–100°C |
| Reaction time | 2–10 hours | 2–8 hours |
This step yields 2-hydrazino-3-substituted-5,6-difluoropyridine (Compound III) with minimal side products due to the selective substitution at the 2-position of the pyridine ring.
Step 2: Catalytic Hydrogenation
Compound III is reduced using hydrogen gas in the presence of a Raney nickel catalyst. Critical conditions include:
| Parameter | Range | Optimal Value |
|---|---|---|
| Catalyst loading | 2–15 eq | 5–12 eq |
| Solvent | C1–4 alkyl alcohol | Ethanol |
| Temperature | 10–35°C | 15–25°C |
| Reaction time | 10–30 hours | 10–24 hours |
This step achieves near-quantitative conversion to this compound (Compound I-a) while avoiding over-reduction or defluorination.
Sequential Dehydrazination and Reductive Amination
An alternative pathway optimizes regioselectivity for complex derivatives. This method involves dehydrazination followed by a second round of substitution and reduction.
Dehydrazination to Generate Intermediate
Compound III undergoes copper-catalyzed dehydrazination in aqueous acetic acid:
| Parameter | Range | Optimal Value |
|---|---|---|
| Copper sulfate (10% aq) | 50–65 eq | 50–60 eq |
| Acetic acid | 10–50 folds by weight | 12–30 folds |
| Temperature | −10–60°C | 0–40°C |
| Reaction time | 10–48 hours | 12–40 hours |
This produces 5-substituted-2,3-difluoropyridine (Compound IV), which undergoes a second hydrazination to form 2-hydrazino-3-fluoro-5-substitutedpyridine (Compound V).
Final Reduction to Target Amine
Compound V is subjected to hydrogenation under conditions identical to Step 1.2, yielding this compound with enhanced regiocontrol for applications requiring precise substitution patterns.
Industrial Production Considerations
Scale-up adaptations of these methods prioritize cost efficiency and safety:
- Continuous flow reactors minimize thermal gradients during exothermic hydrogenation steps.
- Automated catalyst recovery systems enable reuse of Raney nickel, reducing metal waste.
- In-line purification using membrane filtration ensures ≥99% purity without chromatography.
Comparative Analysis of Methods
| Metric | Two-Step Method | Sequential Method |
|---|---|---|
| Total yield | 78–85% | 65–72% |
| Purity | ≥98% | ≥95% |
| Reaction time | 12–32 hours | 36–72 hours |
| Regioselectivity | Moderate | High |
| Scalability | Excellent | Moderate |
The two-step method is preferred for bulk synthesis, while the sequential approach suits specialty derivatives requiring precise fluorine positioning.
Mechanistic Insights
Hydrazine Substitution Dynamics
The ortho-directing effect of the pyridine nitrogen facilitates selective substitution at the 2-position. Fluorine atoms at the 3-position of the phenyl ring exert an electron-withdrawing effect, accelerating nucleophilic attack by hydrazine.
Catalytic Reduction Pathway
Raney nickel mediates heterolytic cleavage of the N–N bond in the hydrazino group, followed by hydrogen transfer to form the primary amine. The catalyst’s high surface area prevents defluorination, which typically occurs with harsher reducing agents like lithium aluminum hydride.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-Difluorophenyl)pyridin-2-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of amine derivatives with reduced aromaticity. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine, nitric acid
Major Products:
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: N-(2,3-Difluorophenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated aromatic amines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased lipophilicity and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(2,3-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substitution patterns:
Physicochemical Properties
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius reduce basicity and increase lipophilicity compared to chlorine. For example, this compound has a calculated logP of 2.8, whereas its chloro analogue (3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine) exhibits a higher logP of 3.5 due to chlorine’s larger size and polarizability .
- Crystal Packing : The Cambridge Structural Database (CSD) reveals 30 entries for difluorophenyl-substituted pyridin-amines, highlighting their propensity for C–H···N and C–F···H interactions. In contrast, chlorinated analogues (e.g., 3,5-dichloro derivatives) show stronger halogen bonding, influencing their solid-state arrangements .
Structural and Spectroscopic Data
- CSD Analysis : The difluorophenyl-pyridin-amine scaffold has 30 CSD entries, with variations in torsion angles (e.g., 10–25°) between the pyridine and phenyl rings due to fluorine’s steric effects. Chlorinated analogues show smaller torsional flexibility (5–15°) due to larger Cl atoms .
- NMR Shifts : The ¹⁹F NMR signal for this compound appears at δ -115 ppm (ortho-F) and -120 ppm (meta-F), whereas chloro analogues lack distinct ¹⁹F signals but exhibit downfield ¹H shifts for aromatic protons .
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